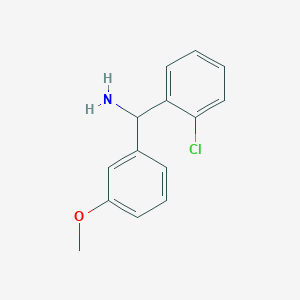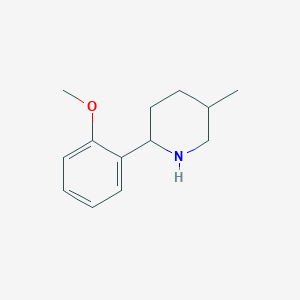
2-(2-Methoxyphenyl)-5-methylpiperidin
Übersicht
Beschreibung
“2-(2-Methoxyphenyl)-5-methylpiperidine” is a chemical compound. Its structure suggests that it is a piperidine derivative with a methoxyphenyl group at the 2-position and a methyl group at the 5-position .
Synthesis Analysis
While specific synthesis methods for “2-(2-Methoxyphenyl)-5-methylpiperidine” were not found, related compounds are often synthesized through reactions involving amines and isocyanates .Molecular Structure Analysis
The molecular structure of “2-(2-Methoxyphenyl)-5-methylpiperidine” would be expected to include a piperidine ring, a methoxyphenyl group, and a methyl group .Chemical Reactions Analysis
While specific chemical reactions involving “2-(2-Methoxyphenyl)-5-methylpiperidine” were not found, related compounds have been studied for their antioxidant properties .Wirkmechanismus
2-(2-Methoxyphenyl)-5-methylpiperidine acts as a potent central nervous system stimulant by blocking the reuptake of dopamine, norepinephrine, and serotonin. This leads to increased levels of these neurotransmitters in the brain, resulting in increased energy, euphoria, and heightened alertness. 2-(2-Methoxyphenyl)-5-methylpiperidine has also been found to act as a potent inhibitor of the monoamine oxidase enzyme, leading to increased levels of monoamine neurotransmitters in the brain.
Biochemical and Physiological Effects:
2-(2-Methoxyphenyl)-5-methylpiperidine has been found to have a wide range of biochemical and physiological effects on the body. It has been found to increase heart rate, blood pressure, and body temperature. 2-(2-Methoxyphenyl)-5-methylpiperidine has also been found to cause vasoconstriction, leading to reduced blood flow to the extremities. Prolonged use of 2-(2-Methoxyphenyl)-5-methylpiperidine has been found to cause damage to the cardiovascular system, leading to increased risk of heart attack and stroke.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Methoxyphenyl)-5-methylpiperidine has been found to be a useful tool in scientific research due to its ability to produce a wide range of psychoactive effects. It has been used to study the effects of central nervous system stimulants on the brain and has been found to be a useful tool in the development of new drugs for the treatment of various psychiatric disorders. However, the use of 2-(2-Methoxyphenyl)-5-methylpiperidine in scientific research is limited due to its high potential for abuse and addiction.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-Methoxyphenyl)-5-methylpiperidine. One area of research is the development of new drugs that target the dopamine, norepinephrine, and serotonin transporters in the brain. Another area of research is the study of the long-term effects of 2-(2-Methoxyphenyl)-5-methylpiperidine on the brain and the cardiovascular system. Additionally, the development of new methods for the synthesis of 2-(2-Methoxyphenyl)-5-methylpiperidine may lead to the discovery of new drugs with similar psychoactive effects.
Wissenschaftliche Forschungsanwendungen
Antiglykationsmittel in der Diabetestherapie
Derivate von 2-(2-Methoxyphenyl)-5-methylpiperidin wurden synthetisiert und auf ihr Potenzial als Antiglykationsmittel untersucht . Diese Verbindungen könnten eine bedeutende Rolle bei der Behandlung von diabetischen Komplikationen spielen, indem sie die Bildung von fortgeschrittenen Glykationsendprodukten (AGEs) hemmen, die mit verschiedenen diabetischen Komplikationen wie Retinopathie und Neuropathie in Verbindung gebracht werden.
Organische Synthese und Pharmazeutika
Diese Verbindung dient als wichtiger Zwischenstoff in der organischen Synthese . Ihre Derivate werden bei der Synthese verschiedener Pharmazeutika eingesetzt, was ihre Vielseitigkeit in der Arzneimittelentwicklung unterstreicht. Die Fähigkeit, ihre Struktur zu manipulieren, ermöglicht es Chemikern, Moleküle mit gewünschten pharmakologischen Eigenschaften zu entwickeln.
Anwendungen in der Materialwissenschaft
In der Materialwissenschaft wird this compound als chemoselektives Reagenz für Aminoschutz-/Entschützungssequenzen verwendet . Dies ist entscheidend für die Synthese von Polymeren und anderen Materialien, bei denen eine präzise Manipulation von funktionellen Gruppen erforderlich ist.
Chemische Synthese
Die Derivate der Verbindung sind an der Synthese komplexer Moleküle beteiligt, wie z. B. organometallische Verbindungen, die Anwendungen von der Katalyse bis zur Entwicklung neuer Materialien haben . Diese Syntheserouten tragen zu Fortschritten in verschiedenen Bereichen der Chemie und Materialwissenschaft bei.
Biochemische Forschung
In der Biochemie werden die Derivate der Verbindung auf ihre antioxidativen Eigenschaften untersucht . Antioxidantien sind wichtig für das Verständnis von oxidativem Stress und seinen Auswirkungen auf Krankheiten, was diese Derivate wertvoll für die Untersuchung biologischer Systeme und potenzieller therapeutischer Mittel macht.
Umweltanwendungen
Während spezifische Umweltanwendungen von this compound nicht direkt gefunden wurden, werden verwandte Verbindungen wie 2-Methoxyphenylisocyanat bei der Synthese von Agrochemikalien und Farbstoffen verwendet . Diese Anwendungen sind essentiell für die Entwicklung umweltfreundlicher Pestizide und nachhaltiger Farbstoffe.
Eigenschaften
IUPAC Name |
2-(2-methoxyphenyl)-5-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-7-8-12(14-9-10)11-5-3-4-6-13(11)15-2/h3-6,10,12,14H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBBWBJBJRJFEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(NC1)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



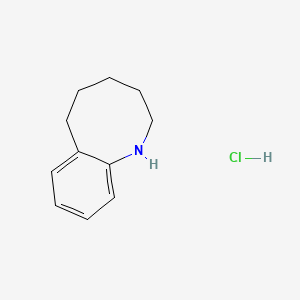
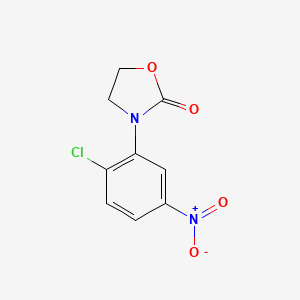
![4-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid](/img/structure/B1455719.png)

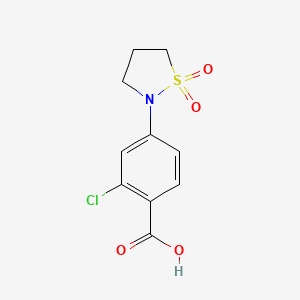


![1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride](/img/structure/B1455729.png)
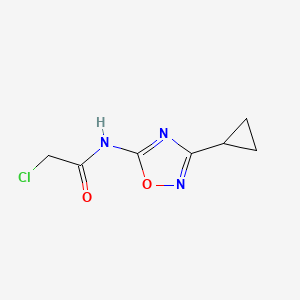
![3-Ethoxyspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B1455731.png)
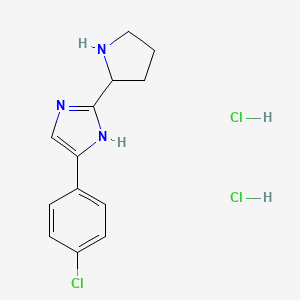
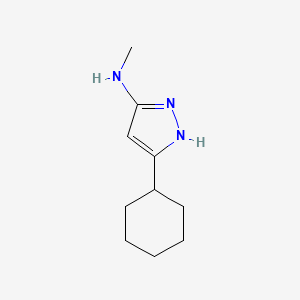
![6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid](/img/structure/B1455736.png)
